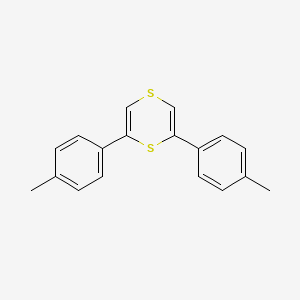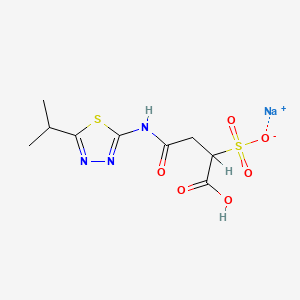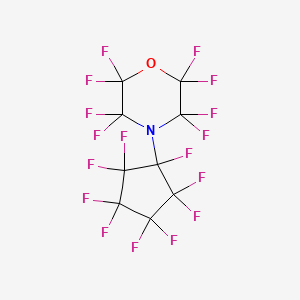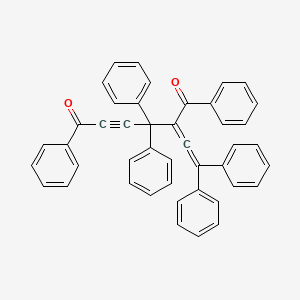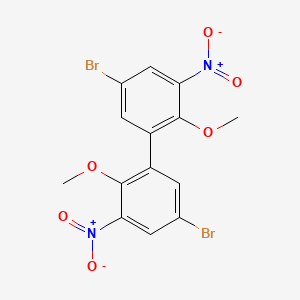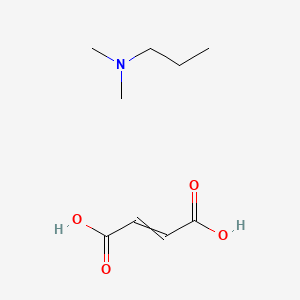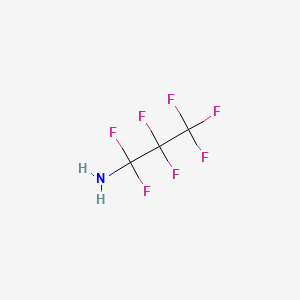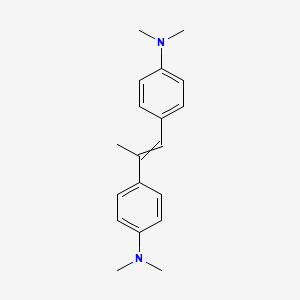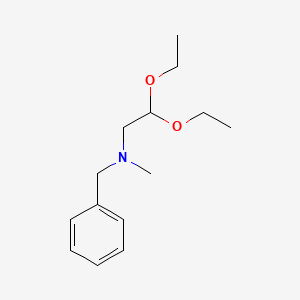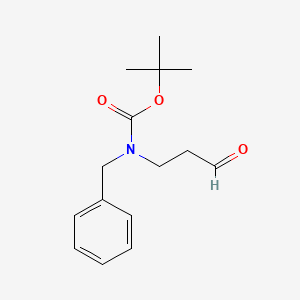
Carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester involves several steps. One common method is the reaction of the corresponding amine with carbon dioxide in an appropriate solvent, such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions typically require low temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques and equipment to ensure high yield and purity. The specific methods used can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
Carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of proteins, enzymes, and other biomolecules. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to carbamic acid, (3-oxopropyl)(phenylmethyl)-, 1,1-dimethylethyl ester include:
- Formamide
- Dithiocarbamate
- Carbonic acid
- Urea
- Ethyl carbamate
- Sulfamic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and the specific functional groups it contains. This uniqueness allows it to participate in a wide range of chemical reactions and applications that may not be possible with other compounds.
Propiedades
Número CAS |
98014-77-8 |
|---|---|
Fórmula molecular |
C15H21NO3 |
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl N-benzyl-N-(3-oxopropyl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(10-7-11-17)12-13-8-5-4-6-9-13/h4-6,8-9,11H,7,10,12H2,1-3H3 |
Clave InChI |
PFHZIXYYGQRGDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCC=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



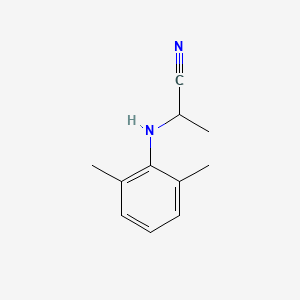
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
